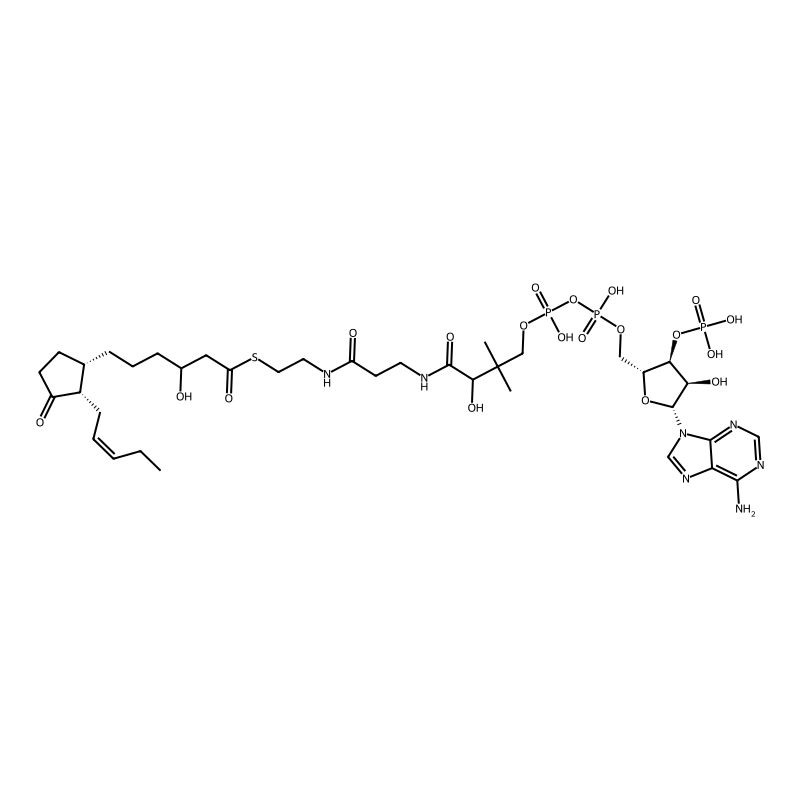

3-Hydroxy-OPC6-CoA

Content Navigation

3-Hydroxy-OPC6-CoA is the specific substrate for jasmonate β-oxidation studies. It solves the inaccuracy of generic straight-chain analogs in enzymatic assays and LC-MS/MS profiling.

- Isolates 3-hydroxyacyl-CoA dehydrogenase activity of plant MFPs (AIM1/MFP2) without upstream interferences.

- Cyclopentane structure ensures physiologically relevant Vmax/Km values, unlike linear CoAs.

- Exact-mass standard enables accurate retention time and fragmentation pattern calibration for stress metabolomics.

Supplied as a custom-synthesized analytical standard with rigorous QC. In stock for immediate shipment.

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

3-Hydroxy-OPC6-CoA is a highly specialized cyclic acyl-CoA thioester that functions as a transient intermediate in the peroxisomal β-oxidation cascade during jasmonic acid (JA) biosynthesis. Formed via the hydration of trans-2-enoyl-OPC6-CoA, this compound is the direct, immediate substrate for the 3-hydroxyacyl-CoA dehydrogenase activity of plant multifunctional proteins (such as the MFP/AIM1 complex). In biochemical procurement, it is primarily sourced as an exact-mass analytical standard for high-resolution LC-MS/MS metabolomics and as a precision substrate to isolate dehydrogenase kinetics from upstream acyl-CoA oxidase (ACX) or enoyl-CoA hydratase activities. Its unique 2-(2'-pentenyl)-cyclopentane ring structure makes it a critical baseline material for distinguishing plant-specific oxylipin metabolism from generic fatty acid degradation pathways [1].

Research Fit

Substituting 3-Hydroxy-OPC6-CoA with generic straight-chain analogs, such as 3-hydroxy-octanoyl-CoA, fundamentally compromises enzymatic assays targeting jasmonate biosynthesis. The bulky cyclopentane core of OPC6 derivatives imposes significant steric constraints that dictate the binding affinity and catalytic turnover of peroxisomal multifunctional proteins. Assays utilizing straight-chain aliphatic CoAs yield artificially high Vmax values that fail to reflect the true physiological bottlenecks of the JA pathway [1]. Furthermore, in LC-MS/MS applications, the exact mass, retention time, and unique collision-induced dissociation (CID) fragmentation pattern of the cyclic OPC6-CoA backbone cannot be replicated by linear isomers, making the authentic standard strictly necessary for accurate endogenous quantification during plant stress response profiling [2].

Substitution Risk

References

- [1] Arent, S., et al. (2010). The multifunctional protein in peroxisomal beta-oxidation: structure and substrate specificity of the Arabidopsis thaliana protein MFP2. Journal of Biological Chemistry, 285(31), 24066-24077.

- [2] Koo, A. J., et al. (2006). Targeted metabolomics of plant oxylipins and acyl-CoAs by high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry. The Plant Journal, 46(3), 519-531.

Decoupled MFP Dehydrogenase Activity Assays

When profiling the enzymatic activity of the Arabidopsis multifunctional protein AIM1/MFP2, utilizing 3-Hydroxy-OPC6-CoA directly isolates the NAD+-dependent dehydrogenase step, bypassing the upstream enoyl-CoA hydratase reaction. Compared to using the upstream precursor trans-2-enoyl-OPC6-CoA, which requires a two-step coupled reaction, direct provision of 3-Hydroxy-OPC6-CoA allows for the precise determination of dehydrogenase Vmax without rate-limiting interference from the hydration step. This decoupling is critical for characterizing mutant plant lines where specific dehydrogenase domain lesions must be quantitatively distinguished from hydratase domain defects[1].

| Evidence Dimension | Assay specificity for dehydrogenase domain kinetics |

| Target Compound Data | 3-Hydroxy-OPC6-CoA (Direct substrate, enables 100% isolation of single-step dehydrogenase kinetics) |

| Comparator Or Baseline | trans-2-enoyl-OPC6-CoA (Requires two-step hydration/dehydrogenation sequence, masking distinct domain rates) |

| Quantified Difference | Eliminates upstream hydratase rate-limiting effects, providing true dehydrogenase Vmax |

| Conditions | In vitro NAD+ reduction assay using purified peroxisomal MFP fractions |

Procurement of this specific intermediate allows biochemists to decouple and independently measure the distinct enzymatic domains of multifunctional beta-oxidation proteins.

Steric Specificity vs. Straight-Chain Substrates

The cyclopentane ring of 3-Hydroxy-OPC6-CoA drastically alters the binding thermodynamics in the active site of plant peroxisomal MFPs compared to generic straight-chain substrates. While enzymes like MFP2 exhibit broad substrate tolerance for linear 3-hydroxyacyl-CoAs (e.g., 3-hydroxy-octanoyl-CoA), the bulky side chains of jasmonate precursors like 3-Hydroxy-OPC6-CoA result in a significantly distinct Km profile. Using a generic straight-chain substitute fails to accurately model the physiological constraints of the JA pathway, leading to artificially inflated Vmax/Km ratios that misrepresent metabolic flux [1].

| Evidence Dimension | Substrate binding affinity (Km) and physiological relevance |

| Target Compound Data | 3-Hydroxy-OPC6-CoA (Accurately reflects steric hindrance of the JA pathway) |

| Comparator Or Baseline | 3-hydroxy-octanoyl-CoA (Generic straight-chain beta-oxidation substrate) |

| Quantified Difference | Prevents artificial overestimation of Vmax/Km ratios typical of unhindered linear substrates |

| Conditions | Steady-state kinetic assays of plant peroxisomal beta-oxidation enzymes |

Buyers modeling jasmonate biosynthesis must use the authentic cyclic compound to obtain physiologically relevant enzymatic rates, as generic fatty acyl-CoAs do not mimic the steric bulk of oxylipins.

Absolute Quantification in LC-MS/MS Metabolomics

In targeted LC-MS/MS metabolomics of wounded or pathogen-infected plant tissues, 3-Hydroxy-OPC6-CoA serves as an essential exact-mass and retention-time standard. Because plant extracts contain numerous isobaric hydroxy-fatty acyl-CoAs, reliance on theoretical m/z values or generic internal standards leads to peak misidentification. The authentic 3-Hydroxy-OPC6-CoA standard provides the exact chromatographic retention time and unique fragmentation pattern required to definitively quantify this transient intermediate during the rapid burst of JA biosynthesis [1].

| Evidence Dimension | Chromatographic peak identification accuracy |

| Target Compound Data | Authentic 3-Hydroxy-OPC6-CoA standard (Provides exact RT and unique MS/MS fragmentation) |

| Comparator Or Baseline | Theoretical m/z or generic straight-chain internal standards |

| Quantified Difference | Eliminates false-positive peak assignments from isobaric linear hydroxy-fatty acyl-CoAs |

| Conditions | Reversed-phase LC-MS/MS analysis of complex plant tissue extracts |

For analytical chemists, procuring the exact standard is the only way to resolve isobaric interference and accurately map the transient flux of jasmonate intermediates.

Decoupled MFP Kinetic Assays

3-Hydroxy-OPC6-CoA is the optimal substrate for isolating the 3-hydroxyacyl-CoA dehydrogenase activity of plant MFPs (such as AIM1 and MFP2). By bypassing the upstream hydratase step, researchers can precisely quantify specific domain mutations or test targeted inhibitors of jasmonate biosynthesis without confounding upstream kinetic bottlenecks [1].

Targeted LC-MS/MS Profiling of Oxylipin Flux

As a transient intermediate, 3-Hydroxy-OPC6-CoA rarely accumulates in steady-state tissues. Procuring this compound as an analytical standard enables the calibration of mass spectrometers to detect its exact retention time and fragmentation pattern, allowing researchers to capture the real-time metabolic flux of the β-oxidation cascade during acute plant stress responses [2].

Metabolic Model Validation in Plant Biotechnology

When engineering crops for enhanced herbivore resistance via upregulated JA pathways, metabolic flux models require accurate empirical Vmax and Km values. Using 3-Hydroxy-OPC6-CoA rather than generic straight-chain analogs ensures that the modeled kinetic parameters accurately reflect the steric constraints of the cyclopentane ring, leading to more reliable predictive models [1].

Application Fit Matrix

References

- [1] Arent, S., et al. (2010). The multifunctional protein in peroxisomal beta-oxidation: structure and substrate specificity of the Arabidopsis thaliana protein MFP2. Journal of Biological Chemistry, 285(31), 24066-24077.

- [2] Koo, A. J., et al. (2006). Targeted metabolomics of plant oxylipins and acyl-CoAs by high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry. The Plant Journal, 46(3), 519-531.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Explore Compound Types